HDL376
Overview
Description
HDL376 is an inhibitor of scavenger receptor BI (SR-BI).
Biological Activity
HDL376, also known as SDZ-HDL 376, is a small molecule inhibitor that targets the scavenger receptor class B type I (SR-BI). This receptor plays a crucial role in lipid metabolism and cholesterol transport, particularly in the context of high-density lipoprotein (HDL) functionality. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cardiovascular diseases.
This compound has been identified as a potent inhibitor of SR-BI-mediated lipid transport. The compound directly interferes with the receptor's ability to mediate the uptake of HDL-associated lipids, which is significant given that SR-BI is pivotal in regulating HDL cholesterol levels in plasma. The inhibition mechanism involves interaction with specific cysteine residues in the SR-BI protein, particularly Cys384, which is critical for its lipid uptake activity .
Structure-Activity Relationship (SAR)
Research indicates that the sulfur atom in the thiosemicarbazone moiety of this compound is essential for its inhibitory activity. Substituting this sulfur with other atoms, such as oxygen, significantly reduces or abolishes its effectiveness . This highlights the importance of chemical structure in determining biological activity.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SR-BI-mediated lipid uptake in various cell lines. For instance, experiments using HEK293 cells overexpressing SR-BI showed a marked decrease in HDL uptake when treated with this compound at concentrations as low as 1 µM .
In Vivo Studies
In vivo studies have further elucidated this compound's effects on lipid metabolism. Animal models treated with this compound exhibited altered lipid profiles, including decreased levels of HDL cholesterol due to inhibited SR-BI activity. This suggests that while this compound can effectively block lipid transport through SR-BI, it may also lead to unintended consequences regarding overall cholesterol homeostasis .
Comparative Analysis of SR-BI Inhibitors
Compound | Mechanism | Potency | Safety Profile | Clinical Status |
---|---|---|---|---|
This compound | SR-BI Inhibition | High | Concerns over toxicity | Discontinued |
BLT-1 | SR-BI Inhibition | High | Toxicity issues reported | Research tool |
ITX5061 | p38 MAPK Inhibition | Moderate | Safety concerns noted | Phase 1b trial results disappointing |
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLONJGXRCEARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147751-31-3 | |
Record name | SDZ-HDL-376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147751313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SDZ-HDL-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4KLE87R9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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